![molecular formula C15H16N4S B13503992 3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea typically involves the condensation of 3,3-dimethylthiourea with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
3,3-Dimethylthiourea+Aldehyde/Ketone→3,3-Dimethyl-1-[phenyl(pyridin-2-yl)methylidene]aminothiourea
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
科学研究应用
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
作用机制
The mechanism of action of 3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially affecting their function and stability.
相似化合物的比较
Similar Compounds
- 3,3-Dimethyl-1-{[1-(pyridin-2-yl)ethylidene]amino}thiourea
- Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-pyridinyl)ethylidene]-, (2E)-
Uniqueness
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea stands out due to its unique combination of a thiourea group with a phenyl and pyridin-2-yl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H16N4S |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C15H16N4S/c1-19(2)15(20)18-17-14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-11H,1-2H3,(H,18,20)/b17-14- |
InChI 键 |
KUHVCGKIRQEOHA-VKAVYKQESA-N |
手性 SMILES |
CN(C)C(=S)N/N=C(/C1=CC=CC=C1)\C2=CC=CC=N2 |
规范 SMILES |
CN(C)C(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)


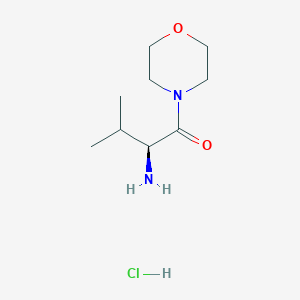
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
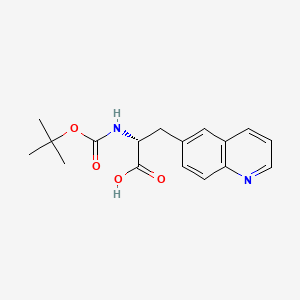
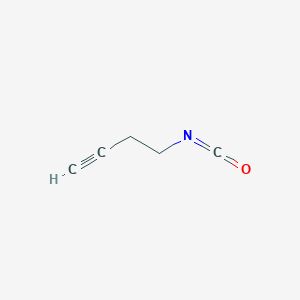
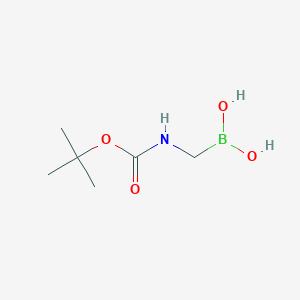
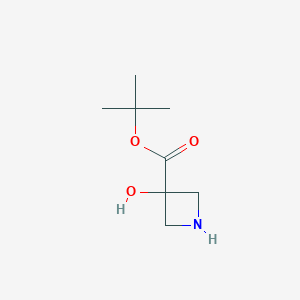

![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
